Cas no 391229-63-3 (3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

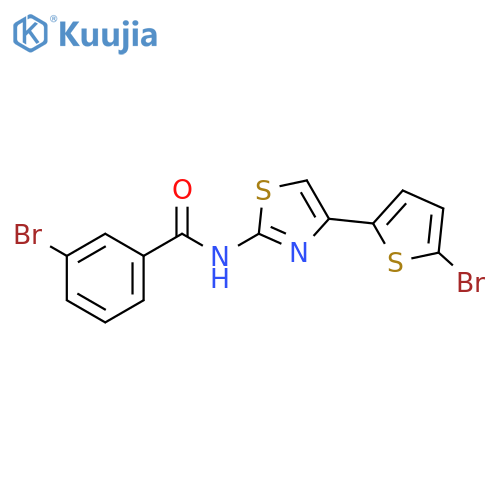

391229-63-3 structure

商品名:3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide

3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide

- Benzamide, 3-bromo-N-[4-(5-bromo-2-thienyl)-2-thiazolyl]-

- F0214-0074

- 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- 391229-63-3

- AKOS002048075

- 3-bromo-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide

-

- インチ: 1S/C14H8Br2N2OS2/c15-9-3-1-2-8(6-9)13(19)18-14-17-10(7-20-14)11-4-5-12(16)21-11/h1-7H,(H,17,18,19)

- InChIKey: STDDPMXQNDMPPZ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2SC(Br)=CC=2)=CS1)(=O)C1=CC=CC(Br)=C1

計算された属性

- せいみつぶんしりょう: 443.84243g/mol

- どういたいしつりょう: 441.84448g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 98.5Ų

じっけんとくせい

- 密度みつど: 1.865±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.51±0.50(Predicted)

3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0214-0074-15mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-5mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-50mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-3mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-30mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-4mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-25mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-20mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-100mg |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0214-0074-10μmol |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

391229-63-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

391229-63-3 (3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量